molecular formula C25H20N4O4S B2646048 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-99-6

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2646048
CAS No.: 396721-99-6
M. Wt: 472.52
InChI Key: LHHCZMRTRRFIOC-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a thienopyrazole core, a phenoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in modulating ion channels or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate human ether-à-go-go-related gene (hERG) potassium channels by removing channel inactivation . This effect is achieved by shifting the voltage-dependence of inactivation, thereby enhancing channel activity.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(4-phenoxyphenyl)benzamide: Another compound with a similar structure but lacking the thienopyrazole core.

    2-methyl-3-nitro-N-(4-phenoxyphenyl)benzamide: Similar but without the thienopyrazole core.

Uniqueness

The presence of the thienopyrazole core in 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide distinguishes it from other similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel derivative that belongs to the class of thieno[3,4-c]pyrazole compounds. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure incorporates a thieno[3,4-c]pyrazole moiety, which is known for its pharmacological potential.

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that related thieno[2,3-c]pyrazole compounds showed promising activity against various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound is hypothesized to possess similar mechanisms due to structural similarities.

Antioxidant Properties

Antioxidant activity is another notable feature of thieno[3,4-c]pyrazole derivatives. A study assessed new thieno[2,3-c]pyrazole compounds for their ability to counteract oxidative stress in erythrocytes exposed to toxic substances. The results indicated that these compounds significantly reduced erythrocyte malformations compared to controls . This suggests that the compound may have protective effects against oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has also been documented. Compounds from this class have been shown to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases . The specific compound's structure may allow it to modulate inflammatory responses effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of new compounds. The presence of the phenoxyphenyl group in conjunction with the thieno[3,4-c]pyrazole scaffold enhances binding affinity to biological targets such as receptors involved in inflammation and cancer progression .

Case Studies and Research Findings

StudyFindings
Bindi et al. (2015)Demonstrated that thienopyrazoles act as potent inhibitors of aurora kinase, a target in cancer therapy .
Erythrocyte Study (2015)Showed that new thieno[2,3-c]pyrazole compounds significantly reduce oxidative stress-induced damage in fish erythrocytes .
MTT Assay (2016)Evaluated various derivatives for anticancer activity; some exhibited IC50 values indicating potent cytotoxicity against cancer cell lines .

Properties

IUPAC Name

2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCZMRTRRFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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